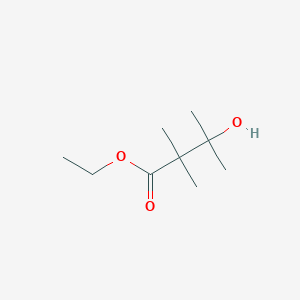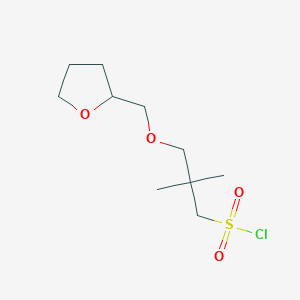
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a sulfonyl chloride group, and a dimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,2-dimethyl-3-hydroxypropane-1-sulfonyl chloride with tetrahydrofuran under specific conditions to introduce the tetrahydrofuran-2-yl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Product: Sulfonic acid derivative
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development due to its ability to form stable sulfonamide linkages, which are common in many therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thiol linkages. These reactions are often facilitated by the presence of a base, which deprotonates the nucleophile, increasing its nucleophilicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyltetrahydrofuran: A simpler compound with a similar tetrahydrofuran ring but lacking the sulfonyl chloride group.
Propane-1-sulfonyl chloride: Contains the sulfonyl chloride group but lacks the tetrahydrofuran ring and dimethyl substitution.
Tetrahydrofuran-2-sulfonyl chloride: Similar structure but without the dimethyl substitution on the propane chain.
Uniqueness
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is unique due to the combination of its structural features, which include the tetrahydrofuran ring, the sulfonyl chloride group, and the dimethyl substitution. This combination imparts specific reactivity and properties that are not found in simpler analogs, making it valuable for specialized applications in synthesis and industrial processes.
Eigenschaften
Molekularformel |
C10H19ClO4S |
|---|---|
Molekulargewicht |
270.77 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(oxolan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-14-6-9-4-3-5-15-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
UCIYJWBHXBERKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1CCCO1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)
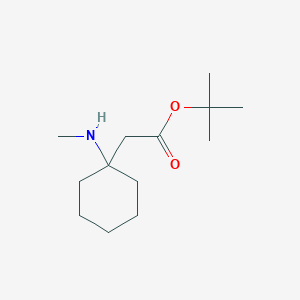


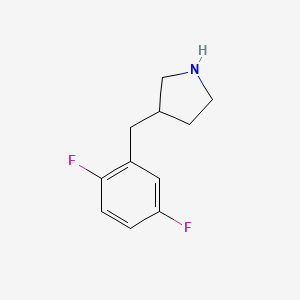
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)

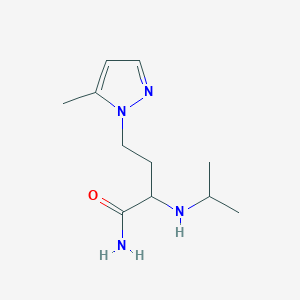


![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

